

An In-depth Technical Guide to 2-Thenoylacetoneitrile (CAS Number: 33933-46-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Thenoylacetoneitrile**

Cat. No.: **B016165**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thenoylacetoneitrile, with the CAS number 33933-46-9 and IUPAC name 3-oxo-3-(thiophen-2-yl)propanenitrile, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The presence of a thiophene ring, a well-known pharmacophore, coupled with a reactive β -ketonitrile functionality, makes it a versatile building block for the synthesis of a variety of bioactive molecules. Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [1][2][3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **2-Thenoylacetoneitrile**, tailored for professionals in research and drug development.

Physicochemical Properties

2-Thenoylacetoneitrile is typically a white to light yellow crystalline powder. [6][7] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source(s)
CAS Number	33933-46-9	[8] [9] [10] [11]
Molecular Formula	C ₇ H ₅ NOS	[6] [8] [9] [12] [13]
Molecular Weight	151.19 g/mol	[6] [8] [9] [13]
Melting Point	110-138 °C (range from various sources)	[6] [7] [8] [9]
Boiling Point	338.3 °C at 760 mmHg	[7]
Appearance	White to light yellow crystalline powder	[6] [7]

Spectroscopic Data

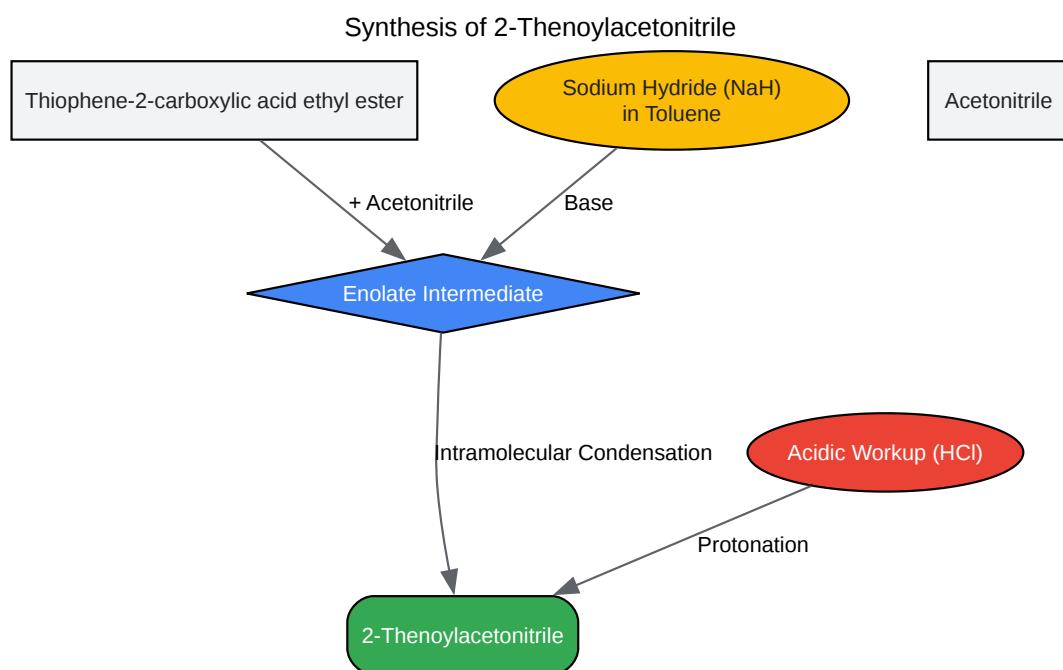
While a complete set of dedicated spectroscopic data for **2-Thenoylacetonitrile** is not readily available in the public domain, data from closely related structures and general knowledge of organic spectroscopy allow for the prediction of its key spectral features. A patent describing the synthesis of "2-thiophenylacetonitrile" provides the following ¹H-NMR data in DMSO-d₆: δ=8.1-7.0 (m, 3H) for the thiophene protons and 4.33 ppm (s, 2H) for the methylene (CH₂) protons.

Synthesis of 2-Thenoylacetonitrile

A common and effective method for the synthesis of **2-Thenoylacetonitrile** involves the Claisen condensation reaction between a thiophene carboxylic acid ester and acetonitrile in the presence of a strong base, such as sodium hydride.

Experimental Protocol: Synthesis of 2-Thenoylacetonitrile

This protocol is based on the general method described in the patent literature for the production of 3-oxonitriles.[\[11\]](#)


Materials:

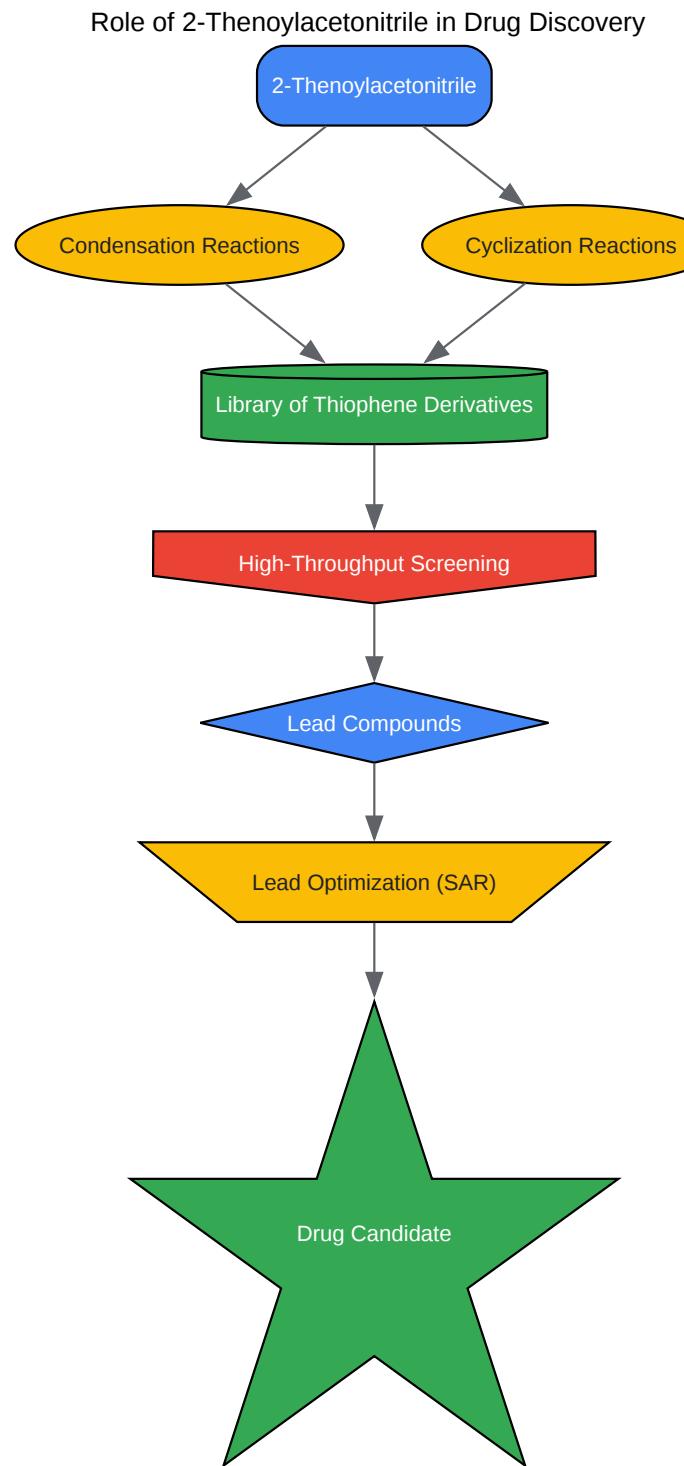
- Thiophene-2-carboxylic acid ethyl ester
- Acetonitrile
- Sodium hydride (NaH), 80% suspension in mineral oil
- Dry toluene
- Hydrochloric acid (HCl), concentrated
- Water
- Anhydrous sodium sulfate (Na₂SO₄)
- Toluene for extraction

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (2 moles) in dry toluene (750 ml).
- Heat the suspension to 75 °C with stirring.
- In the dropping funnel, prepare a solution of thiophene-2-carboxylic acid ethyl ester (1 mole) and acetonitrile (2 moles).
- Add the solution from the dropping funnel to the heated sodium hydride suspension dropwise over a period of 1.5 hours, maintaining the temperature at 75 °C.
- After the addition is complete, increase the temperature to 85-90 °C and continue stirring until the evolution of hydrogen gas ceases.
- Cool the reaction mixture in an ice bath and cautiously add 500 ml of water.
- Separate the aqueous phase and acidify it to pH 2 with concentrated hydrochloric acid with vigorous stirring in an ice bath.

- Extract the aqueous layer with toluene (3 x 150 ml).
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- The crude **2-Thenoylacetetonitrile** can be further purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)


Caption: Synthetic pathway for **2-Thenoylacetetonitrile**.

Applications in Drug Development

The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively investigated for a wide array of therapeutic applications. **2-**

Thenoylacetonenitrile, as a versatile building block, provides access to a variety of more complex heterocyclic systems. It is particularly useful in the synthesis of anti-inflammatory and antimicrobial agents.[\[6\]](#)

The β -ketonitrile moiety is highly reactive and can participate in a range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of various heterocyclic rings. For instance, it can be used in the synthesis of pyrimidines, pyridines, and other fused heterocyclic systems, many of which are core structures in approved drugs.

[Click to download full resolution via product page](#)

Caption: Experimental workflow in drug discovery.

Safety and Handling

2-Thenoylacetonenitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-Thenoylacetonenitrile is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its thiophene core and reactive β -ketonitrile group offer numerous possibilities for the construction of complex molecules with potential therapeutic applications. This guide provides essential information for researchers and drug development professionals working with this compound, from its fundamental properties to its synthesis and potential uses in the quest for new and effective pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 3-Oxo-3-(2-thienyl)propanenitrile | 33898-90-7 | TCI EUROPE N.V. [tcichemicals.com]
- 3. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]
- 4. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-噻吩基乙酰腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile [mdpi.com]

- 7. 3-Oxo-3-(2-thienyl)propionitrile, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-oxo-3-thiophen-2-ylpropanenitrile CAS 33898-90-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. chemscene.com [chemscene.com]
- 12. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
- 13. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Thenoylacetonitrile (CAS Number: 33933-46-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016165#2-thenoylacetonitrile-cas-number-33933-46-9-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

